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molecular formula C12H19N2O2+ B1678181 Neostigmine CAS No. 59-99-4

Neostigmine

Cat. No. B1678181
M. Wt: 223.29 g/mol
InChI Key: ALWKGYPQUAPLQC-UHFFFAOYSA-N
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Patent
US04952586

Procedure details

Compared to neostigmine (0.043 mg/kg) and atropine (15 mg/kg), the simultaneous administration of edrophonium (0.5 mg/kg) and atropine (74 g/kg) resulted in minimal changes in heart rate or MAP.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C([O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([N+:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=1)=O)C.[CH3:17][N:18]1[C@@H:22]2[CH2:23][C@@H:24]([O:26][C:27]([CH:29]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[CH2:30][OH:31])=[O:28])[CH2:25][C@H:19]1[CH2:20][CH2:21]2>>[CH3:17][CH2:14][N+:13]([C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:6])[CH:12]=1)([CH3:16])[CH3:15].[CH3:17][N:18]1[C@@H:22]2[CH2:23][C@@H:24]([O:26][C:27]([CH:29]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[CH2:30][OH:31])=[O:28])[CH2:25][C@H:19]1[CH2:20][CH2:21]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)OC=1C=CC=C(C1)[N+](C)(C)C
Step Two
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC[N+](C)(C)C=1C=CC=C(C1)O
Name
Type
product
Smiles
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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